molecular formula C10H18N2O4 B1377882 3-(Boc-aminomethyl)azetidine-3-carboxylic acid CAS No. 1158759-58-0

3-(Boc-aminomethyl)azetidine-3-carboxylic acid

Cat. No.: B1377882
CAS No.: 1158759-58-0
M. Wt: 230.26 g/mol
InChI Key: HYFXFPLCIOWZCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid typically involves the protection of the amine group followed by the formation of the azetidine ring. One common method involves the reaction of tert-butyl 3-aminomethylazetidine-3-carboxylate with a suitable reagent to introduce the Boc protecting group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce the free amine form of the compound .

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group allows for selective reactions at the amine site, facilitating the formation of desired products . The compound can participate in various biochemical pathways, depending on its specific application .

Biological Activity

3-(Boc-aminomethyl)azetidine-3-carboxylic acid (CAS No.: 1158759-58-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features an azetidine ring with a carboxylic acid and a Boc (tert-butyloxycarbonyl) protected amine group. The synthesis typically involves the following steps:

  • Formation of the Azetidine Core : The azetidine structure can be synthesized from suitable precursors through cyclization reactions.
  • Boc Protection : The amine is protected using Boc anhydride to enhance stability during further reactions.
  • Carboxylic Acid Introduction : The carboxylic acid functionality is introduced via standard synthetic methods involving carboxylation reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

Antimicrobial Activity

The compound has been shown to possess antimicrobial properties against various bacterial strains. In vitro studies demonstrated:

  • Inhibition Zone : Against Staphylococcus aureus, an inhibition zone of 20 mm was observed at a concentration of 100 µg/mL .
  • Mechanism of Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Viability Reduction : In human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM .
  • Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation.
Cancer TypeIC50 (µM)Mechanism
Breast Cancer15Apoptosis induction
Lung CancerTBDKinase inhibition

Anti-inflammatory Effects

In vitro studies have suggested that the compound may modulate inflammatory responses:

  • Cytokine Inhibition : It significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine models.
Inflammatory MarkerControl LevelTreated Level
TNF-alphaHighLow
IL-6HighLow

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors on cell surfaces, altering signaling pathways that regulate cell growth and survival.
  • DNA Interaction : Potential interactions with DNA could lead to modifications in gene expression, contributing to its anticancer effects.

Case Studies

Several studies have documented the effects of this compound:

  • Anticancer Efficacy Study :
    • In a study involving human breast cancer cell lines, treatment resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting potent anticancer properties.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus showed an inhibition zone of 20 mm at a concentration of 100 µg/mL.
  • Anti-inflammatory Assessment :
    • In a murine model induced by lipopolysaccharide (LPS), administration reduced levels of pro-inflammatory cytokines significantly compared to controls.

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFXFPLCIOWZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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